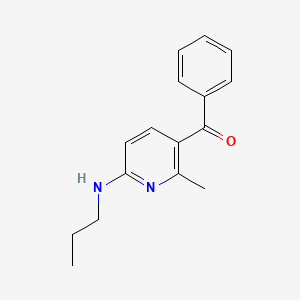![molecular formula C13H11N3O2S B13007637 3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B13007637.png)
3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid typically involves multi-step reactions. One common method includes the reaction of 5-amino-4H-1,2,4-triazole-3-thiol with substituted benzoyl bromide, followed by cyclization with phthalic anhydride and various aromatic aldehydes under reflux conditions in ethanol and hydrochloric acid . This method allows for the formation of the thiazolo[3,2-b][1,2,4]triazole core structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield .
化学反应分析
Types of Reactions
3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
科学研究应用
3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an anticancer agent, particularly in targeting glioma cells.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest and apoptosis in glioma cells by modulating the phosphorylation of ERK and AKT pathways . This leads to the activation of cell death pathways and inhibition of tumor growth.
相似化合物的比较
Similar Compounds
- 2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)isoindoline-1,3-diones
- (E)-1-Phenyl-N-(6-phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)methanimine
Uniqueness
3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid is unique due to its specific structural features and biological activities. Its ability to target glioma cells and modulate key signaling pathways distinguishes it from other similar compounds .
属性
分子式 |
C13H11N3O2S |
|---|---|
分子量 |
273.31 g/mol |
IUPAC 名称 |
3-(6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid |
InChI |
InChI=1S/C13H11N3O2S/c17-12(18)7-6-11-14-13-16(15-11)10(8-19-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18) |
InChI 键 |
FEGALSMQCKTCJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=NN23)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-1H-benzo[d]imidazol-7-amine](/img/structure/B13007559.png)

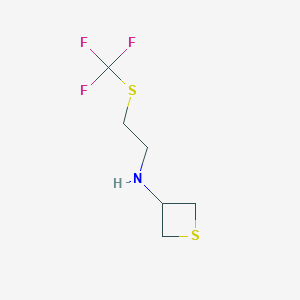
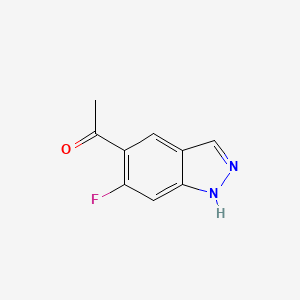
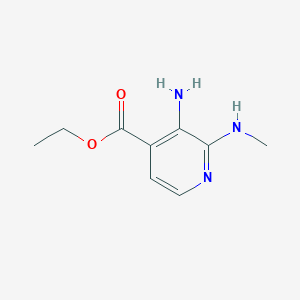
![3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13007614.png)
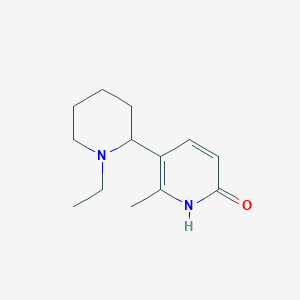
![7-(Bromomethyl)benzo[d]thiazole](/img/structure/B13007626.png)
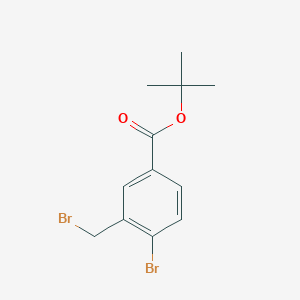
![1,3,7-Trimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B13007633.png)
![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13007642.png)
![6-Bromo-4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13007650.png)
